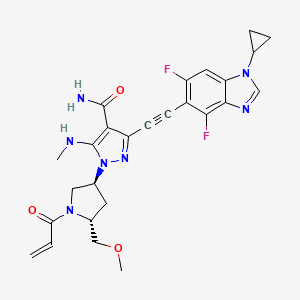

Resigratinib

Description

Resigratinib is an orally bioavailable, small molecule, irreversible pan-inhibitor of fibroblast growth factor receptor (FGFR) family proteins, with potential antineoplastic activity. Upon oral administration, this compound covalently binds to and inhibits all four FGFR subtypes, FGFR1, FGFR2, FGFR3 and FGFR4, including wild-type FGFR family proteins, and FGFR2 and FGFR3 gatekeeper, molecular brake, and activation loop mutations. This prevents FGFR-mediated signaling, and inhibits both tumor angiogenesis and proliferation of FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, cell survival and angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

Key on ui mechanism of action |

Fibroblast growth factor receptors (FGFRs) are a subfamily of receptor tyrosine kinases that participate in processes such as embryogenesis, angiogenesis, tissue homeostasis, and wound repair. FGFR signaling is aberrantly activated in different types of cancer. The use of inhibitors that target FGFR represents a therapeutic opportunity; however, mutations on FGFR are the most common mechanism of FGFR-tyrosine kinase inhibitor resistance in targeted therapy. KIN-3248 is a pan-FGFR kinase inhibitor that binds to and inhibits the activity of FGFR2 and FGFR3. |

|---|---|

CAS No. |

2750709-91-0 |

Molecular Formula |

C26H27F2N7O3 |

Molecular Weight |

523.5 g/mol |

IUPAC Name |

3-[2-(1-cyclopropyl-4,6-difluorobenzimidazol-5-yl)ethynyl]-1-[(3S,5R)-5-(methoxymethyl)-1-prop-2-enoylpyrrolidin-3-yl]-5-(methylamino)pyrazole-4-carboxamide |

InChI |

InChI=1S/C26H27F2N7O3/c1-4-21(36)33-11-15(9-16(33)12-38-3)35-26(30-2)22(25(29)37)19(32-35)8-7-17-18(27)10-20-24(23(17)28)31-13-34(20)14-5-6-14/h4,10,13-16,30H,1,5-6,9,11-12H2,2-3H3,(H2,29,37)/t15-,16+/m0/s1 |

InChI Key |

YXVDEILMUVTDMK-JKSUJKDBSA-N |

Isomeric SMILES |

CNC1=C(C(=NN1[C@H]2C[C@@H](N(C2)C(=O)C=C)COC)C#CC3=C(C=C4C(=C3F)N=CN4C5CC5)F)C(=O)N |

Canonical SMILES |

CNC1=C(C(=NN1C2CC(N(C2)C(=O)C=C)COC)C#CC3=C(C=C4C(=C3F)N=CN4C5CC5)F)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Analysis of Resigratinib's Covalent Binding to the Cys492 Site of FGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resigratinib (KIN-3248) is a potent, orally bioavailable, and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor that has demonstrated significant promise in overcoming acquired resistance to previous generations of FGFR-targeted therapies. This technical guide provides a comprehensive analysis of the molecular interactions between this compound and its target, with a specific focus on the covalent bond formation with the conserved cysteine residue at position 492 (Cys492) within the P-loop of the FGFR kinase domain. This interaction is critical for its mechanism of action, leading to the sustained inhibition of FGFR signaling and subsequent anti-tumor effects. This document details the binding affinity, experimental protocols used to characterize this interaction, and the downstream consequences on cellular signaling pathways.

Mechanism of Covalent Inhibition

This compound is designed as a targeted covalent inhibitor. Its chemical structure incorporates a reactive acrylamide warhead that engages in a Michael addition reaction with the sulfhydryl group of the Cys492 residue in the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4. This covalent and irreversible binding locks the kinase in an inactive state, effectively blocking the downstream signaling cascades that drive tumor cell proliferation and survival.[1][2] The irreversible nature of this bond provides a durable pharmacodynamic effect that can persist even after the drug has been cleared from systemic circulation.

Visualizing the Binding Mechanism

Caption: Covalent binding mechanism of this compound to FGFR Cys492.

Quantitative Analysis of Binding Affinity

The potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against both wild-type FGFRs and clinically relevant mutant forms that confer resistance to other FGFR inhibitors.

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type FGFRs | |||

| FGFR1 | Biochemical | 0.6 - 2.3 | [2] |

| FGFR2 | Biochemical | 0.6 - 2.3 | [2] |

| FGFR3 | Biochemical | 0.6 - 2.3 | [2] |

| FGFR4 | Biochemical | 0.6 - 2.3 | [2] |

| Resistant Mutants | |||

| FGFR2 V565F | Biochemical | <25 | [2] |

| FGFR3 V555M | Biochemical | <25 | [2] |

| FGFR3 N550K | Biochemical | <25 | [2] |

Experimental Protocols

The characterization of this compound's binding to FGFR has been accomplished through a series of key experiments. Detailed methodologies for these assays are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the biochemical IC50 values of this compound against FGFR kinases. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.

-

Prepare a 3X solution of the FGFR kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in 1X Kinase Buffer A to create a 3X stock.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 3X this compound dilution to the assay wells.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (europium) and ~665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the LanthaScreen™ Assay Workflow

Caption: Workflow for the LanthaScreen™ kinase binding assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cellular potency of this compound.

Protocol:

-

Cell Seeding:

-

Seed cancer cell lines expressing FGFR2 or FGFR3 (e.g., SNU-16, RT112) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the existing medium in the wells with the medium containing the various concentrations of this compound.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Incubation and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Plot the absorbance against the logarithm of the this compound concentration and fit the data to determine the IC50 value for cell viability.

-

Confirmation of Covalent Adduct Formation (Mass Spectrometry)

Intact protein mass spectrometry is employed to confirm the covalent binding of this compound to FGFR and to determine the stoichiometry of the interaction.

Protocol:

-

Incubation:

-

Incubate purified FGFR kinase domain with an excess of this compound in a suitable buffer (e.g., HEPES) at room temperature for a specified time to allow for covalent bond formation. A control sample with the protein and DMSO (vehicle) is prepared in parallel.

-

-

Sample Preparation:

-

Remove excess, unbound inhibitor using a desalting column or through buffer exchange.

-

-

Mass Spectrometry Analysis:

-

Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectrometer is operated in a mode suitable for intact protein analysis (e.g., electrospray ionization with a time-of-flight or Orbitrap mass analyzer).

-

-

Data Analysis:

-

Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and this compound-treated samples.

-

A mass shift in the treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

-

Impact on Downstream Signaling Pathways

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events that are crucial for cell proliferation, survival, and migration. The primary pathways activated by FGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

By covalently binding to Cys492 and locking the kinase in an inactive state, this compound prevents this autophosphorylation, thereby inhibiting the activation of these critical downstream pathways. The suppression of phospho-ERK (p-ERK) in tumor tissues has been observed in in vivo studies with this compound, confirming its mechanism of action.[2]

Visualizing the FGFR Signaling Cascade and Inhibition by this compound

References

An In-Depth Preclinical Profile of Resigratinib: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resigratinib (KIN-3248) is a next-generation, irreversible, small-molecule inhibitor of all four fibroblast growth factor receptors (FGFR1-4).[1][2][3] Alterations in the FGFR signaling pathway are implicated in the pathogenesis of various malignancies, making it a critical target for therapeutic intervention. This compound is under development for the treatment of solid tumors, including cholangiocarcinoma, gastric, and bladder cancers, particularly those harboring FGFR gene alterations.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, drawing comparisons with the related compound Rogaratinib (BAY 1163877) where data is available, to offer a thorough understanding for researchers and drug development professionals.

Pharmacodynamics: Mechanism of Action and In Vitro Potency

This compound exerts its anti-tumor activity by covalently binding to and irreversibly inhibiting the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4.[3] This blockade of FGFR signaling disrupts downstream pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4]

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both wild-type FGFR and clinically relevant drug-resistant mutations.

| Target | IC50 (nM) | Reference |

| This compound (KIN-3248) | ||

| FGFR1 (wild-type) | 3.9 | [2] |

| FGFR2 (wild-type) | 5.3 | [2] |

| FGFR3 (wild-type) | 9.7 | [2] |

| FGFR2/3 mutations | 5-20 | [2] |

| Rogaratinib (BAY 1163877) | ||

| FGFR1 | 11.2 | [5] |

| FGFR2 | <1 | [5] |

| FGFR3 | 18.5 | [5] |

| FGFR4 | 201 | [5] |

Table 1: In Vitro Inhibitory Potency of this compound and Rogaratinib against FGFRs.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical ADME data for this compound is not extensively available in the public domain, likely residing in proprietary reports. However, it is described as an orally bioavailable small molecule.[1][3] For Rogaratinib, a related pan-FGFR inhibitor, some preclinical pharmacokinetic data in mice have been published, providing valuable insights.

Pharmacokinetic Parameters of Rogaratinib in Preclinical Models

A study in C51 tumor-bearing BALB/c mice provided insights into the pharmacokinetic profile of Rogaratinib.[4] While specific values for Cmax, Tmax, and AUC were presented in a supplementary table not publicly accessible, the study indicated that twice-daily dosing of 25 mg/kg resulted in plasma concentrations that were maintained above the IC50 values for inhibition of p-ERK and cell proliferation for a significant duration.[4] This sustained exposure above the pharmacologically active concentration is crucial for its in vivo efficacy.

| Parameter | Value | Species/Model | Reference |

| Rogaratinib (BAY 1163877) | |||

| Dosing | 25 mg/kg, twice daily | C51 tumor-bearing BALB/c mice | [4] |

| Plasma Concentration | Maintained above IC50 for p-ERK and proliferation inhibition | C51 tumor-bearing BALB/c mice | [4] |

Table 2: Qualitative Pharmacokinetic Profile of Rogaratinib in Mice.

Preclinical Efficacy in In Vivo Models

This compound has demonstrated significant dose-dependent anti-tumor activity in various preclinical xenograft models of human cancers.

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Animal Model | Reference |

| This compound (KIN-3248) | ||||

| Gastric Cancer (Patient-Derived) | Not specified | Dose-dependent inhibition and regression | Not specified | [2] |

| Cholangiocarcinoma (Patient-Derived) | Not specified | Dose-dependent inhibition and regression | Not specified | [2] |

| Rogaratinib (BAY 1163877) | ||||

| C51 Mouse Colon Cancer | 50 mg/kg, once daily | Partial responses | Balb/cJ mice | [4] |

| C51 Mouse Colon Cancer | 75 mg/kg, once daily | Partial responses, 11% stable disease | Balb/cJ mice | [4] |

| C51 Mouse Colon Cancer | 25 mg/kg, twice daily | T/Cvolume ratio of 0.47 | Balb/cJ mice | [4] |

Table 3: In Vivo Antitumor Efficacy of this compound and Rogaratinib in Xenograft Models.

Experimental Protocols

In Vivo Tumor Xenograft Model

-

Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used for establishing xenografts of human cancer cell lines or patient-derived tumors.[4]

-

Tumor Implantation: Human tumor cells (e.g., 5 x 10^6 cells) or tumor fragments are implanted subcutaneously into the flank of the mice.[4]

-

Treatment Initiation: Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[4]

-

Drug Administration: this compound or Rogaratinib is administered orally via gavage. The formulation for Rogaratinib has been described as 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4.[4]

-

Dosing Schedule: Dosing can be once daily (QD) or twice daily (BID) at specified dose levels.[4]

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (length x width²)/2 is commonly used to calculate tumor volume. Body weight is also monitored as an indicator of toxicity.[4]

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points after the last dose, tumors and plasma can be collected for pharmacokinetic and pharmacodynamic analysis. Western blotting can be used to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK in tumor lysates.[4]

Signaling Pathway and Experimental Workflow Visualizations

FGFR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits FGFR, blocking downstream signaling.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a potent and selective pan-FGFR inhibitor with promising preclinical anti-tumor activity in models of FGFR-driven cancers. Its irreversible mechanism of action and activity against drug-resistant mutations make it a compelling candidate for further clinical development. While detailed public information on its preclinical pharmacokinetics is limited, the available data on its in vivo efficacy and pharmacodynamics, supplemented by information from the related compound Rogaratinib, provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and interpret further preclinical studies of this compound and other FGFR inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (KIN-3248) | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 3. Pan-FGFR Inhibitor KIN-3248 | C26H27F2N7O3 | CID 162381323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Role of Resigratinib in Inhibiting FGFR1-4 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resigratinib (KIN-3248) is a potent, orally bioavailable, and irreversible pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[3][4] this compound covalently binds to a conserved cysteine residue within the kinase domain of FGFR1, FGFR2, FGFR3, and FGFR4, leading to the inhibition of their catalytic activity and the blockade of downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory activity against FGFRs, and detailed experimental protocols for its evaluation.

Introduction to FGFR Signaling

The FGFR family, comprising four members (FGFR1-4), plays a pivotal role in normal cellular processes, including embryonic development, tissue repair, and metabolism.[3] Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo autophosphorylation of intracellular tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, most notably the FGFR substrate 2 (FRS2).[6][7] The activation of FRS2 initiates a cascade of downstream signaling events, primarily through the Ras-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular responses such as proliferation, differentiation, and survival.[8][9] Dysregulation of the FGF/FGFR signaling axis is a well-established oncogenic driver in numerous cancers.[10]

Mechanism of Action of this compound

This compound is an irreversible covalent inhibitor that targets a conserved cysteine residue (Cys492) in the P-loop of the ATP-binding pocket of FGFR1-4.[2][5] By forming a covalent bond, this compound permanently inactivates the receptor, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This irreversible mechanism of action contributes to its high potency and sustained target engagement.

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates potent inhibitory activity against wild-type FGFRs and a range of clinically relevant activating and drug-resistance mutations.

| Target | IC50 (nM) | Notes |

| Wild-Type FGFRs | ||

| FGFR1 | 0.6 - 3.9 | Data compiled from multiple sources indicating a range of potent inhibition.[3][8] |

| FGFR2 | 0.6 - 5.3 | Consistently shows strong inhibition against the wild-type receptor.[3][8] |

| FGFR3 | 0.6 - 9.7 | Potent inhibition observed across various studies.[3][8] |

| FGFR4 | ~2.3 | While still potent, some studies suggest slightly lower potency compared to FGFR1-3.[8] |

| Mutant FGFRs | ||

| FGFR2 V565F | <25 | Demonstrates activity against this known drug-resistant gatekeeper mutation.[2] |

| FGFR3 V555M | <25 | Maintains inhibitory effect against this common gatekeeper mutation.[2] |

| FGFR3 N550K | <25 | Effective against this activation loop mutation.[8] |

| FGFR2/3 Gatekeeper, Molecular Brake, and Activation Loop Mutations | 5 - 20 | Shows broad activity against various resistance-conferring mutations.[3] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

This compound

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the FGFR kinase and the Poly(Glu, Tyr) substrate to the wells.

-

Incubate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.

Cell-Based Proliferation/Viability Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines with aberrant FGFR signaling.

Materials:

-

FGFR-dependent cancer cell lines (e.g., SNU-16, RT112)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

-

Plate reader capable of luminescence or absorbance detection

Procedure:

-

Seed the FGFR-dependent cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

The luminescent signal is proportional to the number of viable cells.

-

Determine the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis of FGFR Signaling

This protocol details the method to analyze the phosphorylation status of key proteins in the FGFR signaling pathway following treatment with this compound.

Materials:

-

FGFR-dependent cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: p-FGFR, FGFR, p-FRS2, FRS2, p-ERK1/2, ERK1/2, p-AKT, AKT, and a loading control (e.g., GAPDH, β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and transfer equipment

-

Chemiluminescence imaging system

Procedure:

-

Plate FGFR-dependent cells and allow them to attach.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of FGFR and its downstream targets.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

FGFR-driven cancer cell line

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in sterile PBS or with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5-15 mg/kg) or vehicle daily via oral gavage.[2]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Evaluate the anti-tumor efficacy by comparing the tumor growth in the this compound-treated group to the vehicle-treated group.

Visualizing this compound's Impact on FGFR Signaling

The following diagrams illustrate the FGFR signaling pathway and the mechanism of its inhibition by this compound.

Caption: The canonical FGFR signaling pathway, initiating from ligand binding to downstream gene transcription.

Caption: Mechanism of this compound-mediated inhibition of the FGFR signaling cascade.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and irreversible pan-FGFR inhibitor that effectively targets both wild-type and mutated forms of the FGFRs. Its mechanism of action, centered on the covalent modification of the FGFR kinase domain, leads to a robust and sustained inhibition of downstream signaling pathways critical for tumor growth and survival. The experimental protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound and other FGFR inhibitors, from initial in vitro characterization to in vivo efficacy studies. As a promising therapeutic agent, this compound holds significant potential for the treatment of FGFR-driven malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pan-FGFR Inhibitor KIN-3248 | C26H27F2N7O3 | CID 162381323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [repositori.upf.edu]

- 6. Targeting fibroblast growth factor receptors blocks PI3K/AKT signaling, induces apoptosis, and impairs mammary tumor outgrowth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aberrant Receptor Internalization and Enhanced FRS2-dependent Signaling Contribute to the Transforming Activity of the Fibroblast Growth Factor Receptor 2 IIIb C3 Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

Preliminary Studies on the Antineoplastic Activity of Resigratinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resigratinib (KIN-3248) is an investigational, orally bioavailable, small-molecule inhibitor with potent and irreversible activity against the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Preliminary studies have demonstrated its potential as an antineoplastic agent, particularly in tumors harboring FGFR genetic alterations.[2][3] This technical guide provides a comprehensive summary of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in oncology drug development.

Introduction to this compound

This compound is a next-generation, irreversible pan-FGFR inhibitor designed to target FGFR1, FGFR2, FGFR3, and FGFR4.[1] Its primary mechanism of action involves the covalent modification of a cysteine residue (Cys492) within the ATP-binding pocket of FGFR, leading to sustained inhibition of downstream signaling pathways.[4] This irreversible binding provides a durable pharmacodynamic effect. Aberrant FGFR signaling, resulting from gene amplifications, mutations, or fusions, is a known oncogenic driver in various solid tumors, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1][2] this compound has been engineered to be effective against both wild-type FGFR and clinically relevant drug-resistant mutations that can emerge during treatment with other FGFR inhibitors.[4][5]

Mechanism of Action and Signaling Pathway

This compound exerts its antineoplastic effects by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[6] These pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis.[7][8] By irreversibly binding to FGFRs, this compound blocks these downstream signals, thereby inhibiting tumor cell growth and inducing apoptosis.[4]

Caption: this compound inhibits the FGFR signaling pathway.

In Vitro Studies

Kinase Inhibition Assay

This compound has demonstrated potent inhibitory activity against wild-type FGFR1-4 with IC50 values in the low nanomolar range.[4] Importantly, it retains significant activity against common drug-resistant mutations.[4]

| Target | IC50 (nM) |

| Wild-Type FGFR1 | 0.6 - 2.3 |

| Wild-Type FGFR2 | 0.6 - 2.3 |

| Wild-Type FGFR3 | 0.6 - 2.3 |

| Wild-Type FGFR4 | 0.6 - 2.3 |

| FGFR2 V565F (Gatekeeper Mutation) | <25 |

| FGFR3 V555M | <25 |

| FGFR3 N550K | <25 |

| Data sourced from MedchemExpress.[4] |

Cell Viability Assays

The antiproliferative activity of this compound has been evaluated in various cancer cell lines with known FGFR alterations. The compound effectively inhibits the viability of these cells at low nanomolar concentrations.[4]

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 3.6 |

| CCLP-1 | Cholangiocarcinoma | FGFR2 Fusion | 3.5 |

| CCLP-1V565F | Cholangiocarcinoma | FGFR2 Fusion, V565F Mutation | 5.2 |

| CCLP-1N550H | Cholangiocarcinoma | FGFR2 Fusion, N550H Mutation | 2.9 |

| CCLP-1N550K | Cholangiocarcinoma | FGFR2 Fusion, N550K Mutation | 10.2 |

| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | 2.0 |

| ICC13-7V565F | Cholangiocarcinoma | FGFR2 Fusion, V565F Mutation | 4.3 |

| ICC13-7N550K | Cholangiocarcinoma | FGFR2 Fusion, N550K Mutation | 8.0 |

| RT112 (WT) | Bladder Cancer | Wild-Type FGFR3 | 4.0 |

| RT112:FGFR3-TACC3 | Bladder Cancer | FGFR3-TACC3 Fusion | 8.2 |

| RT112:FGFR3-TACC3 V555M | Bladder Cancer | FGFR3-TACC3 Fusion, V555M Mutation | 45.2 |

| RT112:FGFR3-TACC3 N540K | Bladder Cancer | FGFR3-TACC3 Fusion, N540K Mutation | 22.4 |

| RT112:FGFR3-TACC3 K650M | Bladder Cancer | FGFR3-TACC3 Fusion, K650M Mutation | 16.2 |

| Data sourced from MedchemExpress.[4] |

Experimental Protocol: Cell Viability Assay

Caption: Workflow for determining cell viability.

Detailed Methodology:

-

Cell Culture: Cancer cell lines expressing FGFR2 or FGFR3 are cultured in appropriate media.[4]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with a range of this compound concentrations (typically from 0.1 nM to 10 µM) in a final volume of 100-200 µL.[4]

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Viability Assessment: Cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

In Vivo Studies

Xenograft Models

This compound has demonstrated significant dose-dependent antitumor activity in various xenograft models of human cancers with FGFR alterations.[4][9]

| Xenograft Model | Cancer Type | FGFR Alteration | Mouse Strain | Dosage (mg/kg, oral, QD) | Tumor Growth Inhibition (TGI) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | NSG or Nude | 2 | 69% |

| 5 | 81% | ||||

| 15 | 93% | ||||

| RT112 | Bladder Cancer | FGFR3 Mutation | Nude | 5-15 | Significant Inhibition |

| STO357 | Gastric Adenocarcinoma | - | Nude | 5-15 | Significant Inhibition |

| Data sourced from MedchemExpress.[4] |

Experimental Protocol: Xenograft Study

Caption: Workflow for a typical xenograft study.

Detailed Methodology:

-

Animal Models: Female immunodeficient mice (e.g., NSG or nude mice, 6-10 weeks old) are used.[4]

-

Tumor Implantation: Cancer cells (e.g., SNU-16) are implanted subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered orally via gavage once daily for a specified period (e.g., 21-38 days).[4]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis, such as Western blotting for phosphorylated ERK, to confirm target engagement.[4] Tumor growth inhibition is calculated relative to the vehicle control group.

Clinical Studies

A first-in-human Phase I/Ib clinical trial (NCT05242822) has been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in adult patients with advanced solid tumors harboring FGFR2 and/or FGFR3 gene alterations.[1][3] The trial has shown that this compound is generally safe, with a manageable side effect profile.[3] Preliminary signs of antitumor activity were observed in both FGFR inhibitor-naïve and pre-treated patients.[3]

Conclusion

The preliminary data for this compound are promising, demonstrating its potent and irreversible inhibition of the FGFR signaling pathway and its robust antitumor activity in preclinical models of FGFR-driven cancers. Its efficacy against clinically relevant resistance mutations suggests it may offer a therapeutic advantage over existing FGFR inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with advanced solid tumors characterized by FGFR alterations.

References

- 1. Pan-FGFR Inhibitor KIN-3248 | C26H27F2N7O3 | CID 162381323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. A Phase I Study of KIN-3248, an Irreversible Small-molecule Pan-FGFR Inhibitor, in Patients with Advanced FGFR2/3-driven Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Irreversible FGFR Inhibitor KIN-3248 Overcomes FGFR2 Kinase Domain Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 8. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Understanding the selectivity profile of Resigratinib against different kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resigratinib (formerly KIN-3248) is a next-generation, irreversible, small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Alterations in FGFR signaling, including gene fusions, amplifications, and mutations, are established oncogenic drivers in a variety of solid tumors, such as cholangiocarcinoma and urothelial carcinoma.[3][4] this compound is designed to covalently bind to a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to potent and sustained inhibition of signaling.[2] A key feature of this compound is its activity against not only wild-type FGFRs but also clinically relevant mutants that confer resistance to other FGFR inhibitors.[3][5] This technical guide provides an in-depth look at the selectivity profile of this compound against a broad panel of kinases, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways it modulates.

Kinase Selectivity Profile of this compound

This compound has demonstrated high potency for the FGFR family and a high degree of selectivity across the human kinome. The following tables summarize the inhibitory activity of this compound against its primary targets and a broader panel of kinases.

Table 1: Biochemical Potency of this compound against Wild-Type FGFRs

| Kinase | IC50 (nM) |

| FGFR1 | 3.9[5] |

| FGFR2 | 5.3[5] |

| FGFR3 | 9.7[5] |

| FGFR4 | 0.6-2.3 (range for FGFR1-4)[2] |

Table 2: Activity of this compound against Clinically Relevant FGFR Mutants

| Kinase Mutant | IC50 (nM) |

| FGFR2 V565F | <25[2] |

| FGFR3 V555M | <25[2] |

| FGFR3 N550K | <25[2] |

| Various FGFR2/3 gatekeeper, molecular brake, and activation loop mutations | 5-20[5] |

Table 3: Kinome-wide Selectivity of this compound

The selectivity of this compound was assessed against a panel of 321 kinases at a concentration of 1 µM. The results highlight a very selective inhibition profile, with significant activity confined to the intended FGFR targets.

| Kinase | Percent Inhibition at 1 µM |

| FGFR3 (K650E) | 99.0%[6] |

| FGFR3 (K650M) | 97.3%[6] |

| FGFR3 | 95.8%[6] |

| FGFR2 | 94.1%[6] |

| FGFR4 | 91.8%[6] |

| TNK1 | 89.5% [6] |

| FGFR1 | 69.8%[6] |

| FGFR3 (V555M) | 69.3%[6] |

| FGFR2 (V565I) | 68.6%[6] |

| FGFR3 (V555L) | 68.5%[6] |

| STK10 (LOK) | 64.6% [6] |

| FGFR1 (V561M) | 54.1%[6] |

| FGFR4 (V550L) | 44.7%[6] |

Data from a kinome scan performed by Carna Biosciences using a mobility shift assay. Kinases with greater than 40% inhibition are shown.[6]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical assays. The following sections detail the likely methodologies employed.

Biochemical Kinase Inhibition Assay (Mobility Shift Assay)

The kinome-wide selectivity profiling of this compound was conducted by Carna Biosciences utilizing a Mobility Shift Assay (MSA). This method directly measures the phosphorylation of a substrate peptide by a given kinase.

Principle: The assay quantifies the conversion of a non-phosphorylated substrate peptide to a phosphorylated product. This is achieved by separating the two species based on differences in their electrophoretic mobility. The inhibition of kinase activity by a compound is measured by a decrease in the amount of phosphorylated product formed.

General Protocol:

-

Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, a fluorescently labeled substrate peptide, and ATP in a buffered solution.

-

Compound Addition: this compound, at varying concentrations, is added to the reaction wells. Control wells containing a vehicle (typically DMSO) are also included.

-

Reaction Incubation: The reaction is initiated by the addition of the kinase or ATP and incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of a termination buffer, which typically contains a chelating agent like EDTA to sequester divalent cations required for kinase activity.

-

Electrophoretic Separation: The reaction mixture is then subjected to microfluidic capillary electrophoresis. The substrate and phosphorylated product are separated based on their charge and size differences.

-

Detection and Quantification: The separated fluorescently labeled peptides (substrate and product) are detected, and the amount of each is quantified.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control wells. For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis. This compound, by inhibiting FGFRs, effectively blocks these downstream signals.

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like this compound against a specific kinase.

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Conclusion

This compound is a potent and highly selective irreversible inhibitor of the FGFR family of kinases. Its activity extends to clinically important resistance mutations, addressing a key challenge in FGFR-targeted cancer therapy. The kinome-wide selectivity profile confirms its specificity, with minimal off-target activity at therapeutic concentrations. The robust biochemical assays used for its characterization provide a solid foundation for its continued clinical development. This technical guide provides a comprehensive overview of the selectivity and mechanism of action of this compound for professionals in the field of oncology drug discovery and development.

References

- 1. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Handling & Shipping Instructions for MSA/IMAP™ and ADP-Glo™ Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]

- 3. rsc.org [rsc.org]

- 4. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 5. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay ALL Targets - Carna Biosciences, Inc. [carnabio.com]

- 6. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]

Early Research on Resigratinib's Potential in Cholangiocarcinoma and Bladder Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholangiocarcinoma (CCA) and bladder cancer represent significant therapeutic challenges, often characterized by poor prognoses and limited treatment options in advanced stages.[1] A key driver in subsets of these malignancies is the aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, making it a critical target for therapeutic intervention.[2][3] Resigratinib (formerly KIN-3248) is an orally bioavailable, irreversible pan-FGFR inhibitor that demonstrates potent activity against all four FGFR subtypes.[4][5] Early preclinical research has highlighted its potential in treating FGFR-driven cancers, including cholangiocarcinoma and bladder cancer, by inhibiting tumor cell proliferation and inducing apoptosis.[6] This technical guide synthesizes the foundational preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its early evaluation.

Mechanism of Action

This compound functions as a potent, kinome-selective, small-molecule inhibitor of the pan-FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[4] Its mechanism involves covalently binding to a conserved cysteine residue (Cys492) within the ATP-binding pocket of the FGFR kinase domain.[6] This irreversible binding effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades.[5][6]

The FGFR pathway, when activated by fibroblast growth factors (FGFs), triggers critical cellular processes including proliferation, survival, and angiogenesis through pathways like RAS/MAPK and PI3K/AKT.[7][8] By inhibiting the upstream FGFR kinase, this compound effectively shuts down these signals, leading to decreased tumor cell growth and the induction of apoptosis.[6] Notably, this compound is designed to be effective against not only wild-type FGFRs but also against a range of clinically identified mutations that confer resistance to other FGFR inhibitors.[6][9]

Preclinical Efficacy

Early preclinical studies have demonstrated this compound's potent anti-tumor activity in cancer models with FGFR alterations.

In Vitro Efficacy

This compound has shown low nanomolar potency against both wild-type FGFRs and various resistance mutations in biochemical and cell-based assays. It effectively inhibits the viability of cholangiocarcinoma and bladder cancer cell lines that are dependent on FGFR signaling.[6][9]

| Parameter | Target | Value | Cancer Type | Reference |

| IC₅₀ | Wild-Type FGFR1-4 | 0.6 - 2.3 nM | N/A (Biochemical) | [6] |

| IC₅₀ | Wild-Type FGFR1 | 3.9 nM | N/A (Biochemical) | [9] |

| IC₅₀ | Wild-Type FGFR2 | 5.3 nM | N/A (Biochemical) | [9] |

| IC₅₀ | Wild-Type FGFR3 | 9.7 nM | N/A (Biochemical) | [9] |

| IC₅₀ | Drug-Resistant Mutants (e.g., V565F, V555M) | < 25 nM | N/A (Biochemical) | [6] |

| EC₅₀ | FGFR2 Fusion-Positive Cells (CCLP-1, ICC13-7) | 2.4 - 9.9 nM | Cholangiocarcinoma | [9] |

In Vivo Efficacy

In xenograft models of human cancers, including bladder and gastric cancers driven by FGFR alterations, orally administered this compound resulted in significant, dose-dependent tumor growth inhibition.[6] These studies establish its bioavailability and anti-tumor activity in a living system.

| Tumor Model | Animal Model | Dose (Oral) | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |

| RT112 | Nude Mice | 2 mg/kg | Once Daily (21-38 days) | 69% | [6] |

| RT112 | Nude Mice | 5 mg/kg | Once Daily (21-38 days) | 81% | [6] |

| RT112 | Nude Mice | 15 mg/kg | Once Daily (21-38 days) | 93% | [6] |

| SNU-16 | NSG/Nude Mice | 5 - 15 mg/kg | Once Daily (21-38 days) | Significant Inhibition | [6] |

Key Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data for this compound.

In Vitro Cell Viability Assay

This protocol is designed to determine the concentration of this compound required to inhibit the growth of cancer cell lines.

-

Cell Lines:

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: this compound is serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM) and added to the cells.[6]

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[6]

-

Viability Assessment: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence data is normalized to untreated controls to calculate the percentage of viability. IC₅₀/EC₅₀ values are determined by plotting a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in an animal model.

-

Animal Model: Immunocompromised mice (e.g., Nude or NSG mice) are used to prevent rejection of human tumor cells.[6]

-

Tumor Implantation: Human cancer cells (e.g., RT112 bladder cancer cells) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound 2 mg/kg, 5 mg/kg, 15 mg/kg).[6]

-

Drug Administration: this compound is formulated for oral administration and delivered via gavage once daily for a period of 21 to 38 days.[6]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume between treated and vehicle groups. Tumors may also be harvested for biomarker analysis (e.g., phospho-ERK levels) to confirm target engagement.[6]

Resistance Pathways and Future Directions

While FGFR inhibitors are promising, acquired resistance is a known clinical challenge.[2] Early research into resistance mechanisms provides a rationale for future therapeutic strategies.

One significant mechanism of resistance to FGFR inhibition is the feedback activation of parallel signaling pathways.[10] Studies have shown that blocking the FGFR pathway can lead to the compensatory upregulation of Epidermal Growth Factor Receptor (EGFR) signaling.[10] This "bypass track" allows the cancer cell to reactivate the same downstream pro-survival pathways (MAPK and PI3K/AKT), thus circumventing the FGFR blockade and limiting the therapeutic effect.

This finding suggests that a combination therapy approach, co-targeting both FGFR and EGFR, could potentially lead to more durable responses and overcome this form of adaptive resistance.[10]

Conclusion

The early preclinical data for this compound strongly support its development as a targeted therapy for cholangiocarcinoma and bladder cancer harboring FGFR alterations. Its potent, irreversible, and broad activity against both wild-type and mutated FGFRs positions it as a promising next-generation inhibitor. The in vitro and in vivo studies confirm its ability to inhibit tumor growth at clinically relevant exposures. Understanding potential resistance mechanisms, such as EGFR pathway activation, will be crucial for designing intelligent combination strategies to improve patient outcomes in the future. Further clinical investigation is warranted to translate these foundational findings into effective treatments for patients.

References

- 1. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Pan-FGFR Inhibitor KIN-3248 | C26H27F2N7O3 | CID 162381323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (KIN-3248) | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 10. fondazionebonadonna.org [fondazionebonadonna.org]

Resigratinib's Activity Against Wild-Type and Mutant FGFRs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resigratinib (also known as KIN-3248) is an orally bioavailable, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor demonstrating potent activity against both wild-type FGFRs and a range of clinically relevant mutations.[1][2][3] Alterations in the FGFR signaling pathway, including amplifications, mutations, and fusions, are known oncogenic drivers in various malignancies, making FGFRs a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical activity of this compound, focusing on its efficacy against both wild-type and mutant forms of FGFRs.

Mechanism of Action

This compound is a covalent inhibitor that targets all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[2] It forms an irreversible covalent bond with a conserved cysteine residue (Cys492) located in the P-loop of the ATP binding pocket within the FGFR kinase domain.[1][3] This covalent modification effectively and irreversibly blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][2]

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both wild-type and a variety of mutant FGFRs in biochemical and cell-based assays.

Biochemical Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) values of this compound against wild-type and various mutant FGFRs are summarized in the table below. The data indicates that this compound is a potent inhibitor of wild-type FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[4] Importantly, it retains significant potency against several clinically observed resistance mutations, including those in the gatekeeper, molecular brake, and activation loop regions of the kinase domain.

| Target | IC50 (nM) | Mutation Type |

| Wild-Type | ||

| FGFR1 | 3.9 | - |

| FGFR2 | 5.3 | - |

| FGFR3 | 9.7 | - |

| FGFR4 | 12-31 | - |

| Mutants | ||

| FGFR2 V565F | <25 | Gatekeeper |

| FGFR3 V555M | <25 | Gatekeeper |

| FGFR3 N550K | <25 | Molecular Brake |

| Various FGFR2/3 Mutations | 5-20 | Gatekeeper, Molecular Brake, Activation Loop |

Note: Data compiled from multiple sources.[1][4] The range for mutant IC50 values reflects data reported across different studies and mutation types.

Cell-Based Activity (EC50)

This compound has also shown potent activity in cellular assays, effectively inhibiting the proliferation of cancer cell lines driven by FGFR alterations. In human cholangiocarcinoma cell lines engineered to express wild-type or clinically relevant mutant FGFR2 alleles, this compound demonstrated EC50 values ranging from 2.4 to 9.9 nM.[4]

FGFR Signaling Pathway Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events. The primary adaptor protein, FGFR substrate 2 (FRS2), is recruited and phosphorylated, creating docking sites for other signaling molecules like GRB2 and GAB1.[5][6][7] This leads to the activation of major signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5][8] this compound's inhibition of FGFR kinase activity effectively blocks these downstream signaling cascades.

In Vivo Antitumor Activity

This compound has demonstrated significant dose-dependent tumor growth inhibition in various xenograft models of human cancers driven by FGFR alterations. In studies using gastric and bladder cancer models, oral administration of this compound led to substantial tumor growth inhibition.[1] For instance, in a SNU-16 gastric cancer xenograft model, daily oral doses of 2, 5, and 15 mg/kg resulted in tumor growth inhibition of 69%, 81%, and 93%, respectively, without significant effects on body weight.[1] These in vivo studies also confirmed the suppression of phospho-ERK signaling in tumor tissues, consistent with the mechanism of action.[1]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation : Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), this compound serial dilutions, FGFR enzyme, substrate (e.g., poly(E,Y)4:1), and ATP.

-

Kinase Reaction : In a 384-well plate, add 1 µL of this compound dilution, 2 µL of FGFR enzyme, and 2 µL of substrate/ATP mix. Incubate at room temperature for 60 minutes.

-

ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity. IC50 values are determined from the dose-response curves.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells with known FGFR alterations (e.g., SNU-16, RT112) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and incubate for 72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. EC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of this compound in a living organism.

-

Cell Implantation : Subcutaneously inject cancer cells (e.g., 1.5 x 10⁶ SNU-16 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[1][9]

-

Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment : Randomize mice into vehicle control and treatment groups. Administer this compound orally once daily at specified doses (e.g., 2, 5, 15 mg/kg).[1]

-

Monitoring : Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) for a defined period (e.g., 21-38 days).[1]

-

Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting for p-ERK).

-

Data Analysis : Calculate tumor growth inhibition (TGI) and assess statistical significance.

Conclusion

This compound is a potent, irreversible pan-FGFR inhibitor with significant activity against both wild-type FGFRs and a broad range of clinically relevant mutations that confer resistance to other FGFR inhibitors. Its ability to effectively shut down aberrant FGFR signaling translates to robust antitumor activity in both in vitro and in vivo preclinical models. These findings underscore the therapeutic potential of this compound for the treatment of cancers driven by FGFR alterations. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pan-FGFR Inhibitor KIN-3248 | C26H27F2N7O3 | CID 162381323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. This compound (KIN-3248) | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The irreversible FGFR inhibitor KIN-3248 overcomes FGFR2 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Resigratinib Stock Solutions

Introduction

Resigratinib (KIN-3248) is a potent, irreversible, and orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] It demonstrates significant activity against wild-type FGFRs and clinically relevant mutations that confer resistance to other FGFR inhibitors.[2][4] this compound covalently binds to a conserved cysteine residue within the kinase domain, effectively blocking downstream signaling pathways and inhibiting tumor cell proliferation and angiogenesis.[2][3][5] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 523.53 g/mol | [2][5][6][7] |

| Chemical Formula | C₂₆H₂₇F₂N₇O₃ | [1][2][5][6] |

| CAS Number | 2750709-91-0 | [1][2][5][6] |

| Appearance | White to off-white solid | [7] |

| Purity | >98% | [8] |

| Solubility in DMSO | 100 mg/mL (191.01 mM) | [1][5][7] |

| Solubility in Ethanol | 3 mg/mL - 25 mg/mL | [1] |

| Solubility in Water | Insoluble | [1] |

| Powder Storage | -20°C for up to 3 years | [1][2][7] |

| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1][2][7] |

Signaling Pathway

This compound acts as a pan-FGFR inhibitor, blocking the activation of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis. The primary pathways inhibited are the RAS-MAPK-ERK and PI3K-AKT pathways.

Caption: Inhibition of FGFR signaling by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (e.g., 5 mg)

-

Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile tips

Procedure:

-

Pre-weighing Preparations: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 5 mg) using an analytical balance in a chemical fume hood.

-

Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1000

For 5 mg of this compound (MW = 523.53 g/mol ): Volume (µL) = (5 mg / 523.53 g/mol ) * 1000 = 955.06 µL

-

Dissolution: Add the calculated volume of fresh DMSO to the vial containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7][9] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][7]

Protocol 2: Workflow for a Cell-Based Assay Using this compound Stock Solution

This workflow outlines the general steps for using the prepared this compound stock solution in a typical in vitro cell-based assay, such as a cell viability or proliferation assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. adooq.com [adooq.com]

- 3. Pan-FGFR Inhibitor KIN-3248 | C26H27F2N7O3 | CID 162381323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (KIN-3248) | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. emulatebio.com [emulatebio.com]

Application Notes and Protocols for the Formulation of Resigratinib in In Vivo Mouse Studies

Introduction

Resigratinib (KIN-3248) is a potent, irreversible, and orally bioavailable small-molecule inhibitor of the pan-fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] It has demonstrated dose-dependent tumor inhibition in various preclinical cancer models, including cholangiocarcinoma, gastric, and bladder cancer xenografts.[1] Proper formulation of this compound is critical for achieving accurate and reproducible results in in vivo mouse studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral administration in mice.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (191.0 mM) | Use of fresh, non-hydrated DMSO is recommended as moisture can reduce solubility.[1] |

| Ethanol | 25 mg/mL | - |

| Water | Insoluble | - |

Table 2: In Vivo Formulation Examples for Oral Administration

| Formulation Type | Vehicle Composition | Achievable Concentration | Reference |

| Clear Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [3] |

| Clear Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [3] |

| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | [3] |

| Homogeneous Suspension | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | [1] |

Table 3: Dosing Parameters for this compound in Mouse Models

| Parameter | Value | Notes |

| Route of Administration | Oral gavage | This is the most common route for preclinical studies with this compound.[3] |

| Dosage Range | 5 - 15 mg/kg | The specific dose will depend on the tumor model and study objectives.[3] |

| Frequency | Once daily | - |

| Duration | 21 - 38 days | Dependent on the experimental design.[3] |

Experimental Protocols

Protocol 1: Preparation of this compound as a Clear Solution for Oral Gavage

This protocol is suitable for achieving a clear, solubilized formulation of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator or water bath

Procedure:

-

Prepare Stock Solution (e.g., 50 mg/mL in DMSO):

-

Weigh the required amount of this compound powder in a sterile vial.

-

Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath or brief sonication can be used to aid dissolution if necessary.

-

-

Prepare the Final Formulation (Example for a 1 mL working solution at 5 mg/mL):

-

Important: Add each solvent in the specified order, ensuring the solution is clear before adding the next component.[1][3]

-

In a new sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300. Vortex until the solution is clear and homogeneous.

-

Add 50 µL of Tween-80 to the mixture. Vortex thoroughly until the solution is clear.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex again to ensure complete mixing.

-

-

Final Concentration and Stability:

-

The final concentration of this formulation is 5 mg/mL. The vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

It is highly recommended to use the final formulation immediately after preparation for optimal results.[1] If short-term storage is necessary, keep it on ice and protected from light.

-

Protocol 2: Preparation of this compound as a Suspension for Oral Gavage

This protocol is an alternative for administering this compound as a homogeneous suspension.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile water

-

Sterile tubes or vials

-

Magnetic stirrer or vortex mixer

Procedure:

-

Prepare CMC-Na Solution (e.g., 0.5% w/v):

-

Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until a clear, viscous solution is formed.

-

-

Prepare this compound Suspension (Example for 1 mL at 5 mg/mL):

-

Weigh 5 mg of this compound powder into a sterile tube.

-

Add 1 mL of the prepared CMC-Na solution.

-

Vortex vigorously or use a magnetic stirrer to ensure a uniform and homogeneous suspension is formed.

-

-

Administration:

-

Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.

-

Mandatory Visualizations

FGFR Signaling Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting the FGFR signaling pathway. Ligand binding to FGFRs induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activates several downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and angiogenesis.[3][4][5] this compound covalently binds to a cysteine residue within the FGFR kinase domain, blocking these downstream signals.[3]

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Formulation

The following diagram outlines the step-by-step workflow for preparing a clear solution of this compound for in vivo studies.

Caption: Workflow for preparing this compound clear solution for oral gavage.

References

Application Notes and Protocols for Determining Resigratinib IC50 Values in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resigratinib (also known as KIN-3248) is a potent, irreversible, small-molecule inhibitor targeting all four members of the fibroblast growth factor receptor (FGFR) family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Aberrant FGFR signaling is a key driver in various cancers, making this compound a promising therapeutic agent.[3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a luminescence-based cell viability assay. Additionally, it outlines the underlying FGFR signaling pathway and presents a comprehensive table of reported IC50 values for this compound in various cancer cell lines.

Introduction to this compound and the FGFR Signaling Pathway

This compound is an orally bioavailable pan-FGFR inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of the FGFRs, leading to irreversible inhibition of their kinase activity.[1] This mechanism of action allows this compound to be effective against both wild-type FGFRs and various resistance mutations that can arise during cancer therapy.[1][4]

The FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, migration, and survival.[3][5] The pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events through four major pathways:

-

RAS-RAF-MEK-MAPK pathway: Primarily involved in cell proliferation and differentiation.[5]

-

PI3K-AKT-mTOR pathway: A key regulator of cell survival and apoptosis inhibition.[5]

-

PLCγ pathway: Leads to the activation of protein kinase C (PKC) and calcium signaling, influencing cell migration.[3][5]

-

JAK-STAT pathway: Plays a role in cell proliferation and immune responses.[5]

Dysregulation of the FGFR pathway, through mechanisms such as gene amplification, mutations, or fusions, can lead to uncontrolled cell growth and tumor progression.[6] this compound's inhibition of FGFRs blocks these downstream signals, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1]

Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by this compound.

Caption: FGFR Signaling Pathway and Point of this compound Inhibition.

Quantitative Data: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. These values demonstrate the potent anti-proliferative activity of this compound across different tumor types with aberrant FGFR signaling.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.6 - 2.3 |

| RT112 | Bladder Cancer | FGFR3 Fusion | 0.6 - 2.3 |

| CCLP-1 | Cholangiocarcinoma | FGFR2 Fusion | 2.4 - 9.9 |

| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | 2.4 - 9.9 |

| Various FGFR2 mutants | Cholangiocarcinoma | FGFR2 Point Mutations | < 25 |

| Various FGFR3 mutants | Bladder Cancer | FGFR3 Point Mutations | < 25 |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the incubation time.[1][4]

Experimental Protocol: Cell-Based Assay for IC50 Determination

This protocol details a luminescence-based cell viability assay to determine the IC50 value of this compound. The assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Materials and Reagents

-

Cancer cell line of interest (e.g., SNU-16, RT112)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (KIN-3248)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well white, clear-bottom tissue culture plates

-